molecular formula C9H6FNO B12359516 6-fluoro-8aH-isoquinolin-1-one

6-fluoro-8aH-isoquinolin-1-one

Cat. No.: B12359516
M. Wt: 163.15 g/mol
InChI Key: XEINXJLGXGMVQW-UHFFFAOYSA-N
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Description

6-Fluoro-8aH-isoquinolin-1-one is a fluorinated heterocyclic compound characterized by a partially saturated isoquinoline backbone. Its molecular formula is C₉H₆FNO, with a fluorine substituent at position 6 and a ketone group at position 1. The 8aH designation indicates partial saturation of the isoquinoline ring system, which influences its electronic properties and reactivity. This compound is of interest in medicinal and materials chemistry due to fluorine’s electronegativity and the structural versatility of the isoquinoline scaffold .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

6-fluoro-8aH-isoquinolin-1-one

InChI

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H

InChI Key

XEINXJLGXGMVQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC=NC(=O)C21)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-8aH-isoquinolin-1-one can be achieved through several methods:

    Direct Fluorination: One approach involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Precursor Compounds: Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.

Industrial Production Methods

Industrial production of fluorinated isoquinolines often involves scalable synthetic routes that ensure high yields and purity. These methods may include the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation (H₂/Pd-C), sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and various functionalized isoquinolines depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 6-fluoro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Position and Functional Group Variations
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
6-Fluoro-8aH-isoquinolin-1-one F at C6; ketone at C1; 8aH ring saturation C₉H₆FNO 163.15 Enhanced electrophilicity due to fluorine; partial saturation improves solubility
8-Fluoroisoquinolin-1-ol F at C8; hydroxyl at C1 C₉H₆FNO 163.15 Hydrogen bonding via -OH group; altered reactivity in nucleophilic substitutions
6-Fluoro-7-nitro-2H-isoquinolin-1-one F at C6; nitro at C7; fully aromatic C₉H₅FN₂O₃ 220.15 Strong electron-withdrawing nitro group increases acidity and redox activity
6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one Br at C6; F at C8; dihydro structure C₉H₅BrFNO 258.05 Bromine enhances polarizability; dihydro structure reduces aromatic stabilization
Methyl 6-fluoroisoquinoline-8-carboxylate F at C6; methyl ester at C8 C₁₁H₈FNO₂ 219.19 Ester group improves lipophilicity; potential for hydrolysis to carboxylic acid
2.2. Structural and Electronic Effects
  • Fluorine Position: Moving fluorine from C6 (target compound) to C8 (e.g., 8-Fluoroisoquinolin-1-ol) alters electronic distribution. Fluorine’s inductive effect at C6 deactivates the ring, directing electrophilic attacks to less electron-deficient positions .
  • Functional Groups: The nitro group in 6-fluoro-7-nitro-2H-isoquinolin-1-one significantly increases electron withdrawal, making the compound more reactive in reduction or nucleophilic aromatic substitution reactions compared to the parent structure . Methyl ester in Methyl 6-fluoroisoquinoline-8-carboxylate improves membrane permeability, a critical factor in pharmaceutical applications .

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